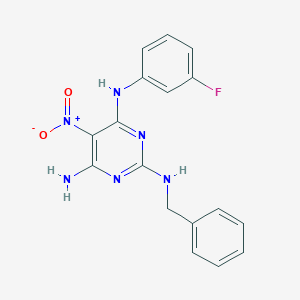![molecular formula C16H16ClNO3S B12495925 2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B12495925.png)
2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide is an organic compound characterized by its sulfonyl and acetamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 4-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a COX-2 inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a potential COX-2 inhibitor, it may bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- 2-(4-methylsulfonylphenyl) indole derivatives
Uniqueness
2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and sulfonyl groups make it a versatile intermediate for further chemical modifications.
Propriétés
Formule moléculaire |
C16H16ClNO3S |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
2-(3-chloro-4-methylphenyl)sulfonyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO3S/c1-11-3-6-13(7-4-11)18-16(19)10-22(20,21)14-8-5-12(2)15(17)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Clé InChI |
GIUDKYDHGXPJIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC(=C(C=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12495842.png)
![methyl N-{[(2-aminophenyl)sulfanyl]acetyl}phenylalaninate](/img/structure/B12495852.png)
![11-Bromobenzo[b]naphtho[1,2-d]furan](/img/structure/B12495853.png)
![2-{4-[1-(4-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12495863.png)
![4-[(2,5-Dimethylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B12495871.png)

![1-[4-(Azepan-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12495899.png)
![3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495900.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)
![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12495914.png)

![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)


